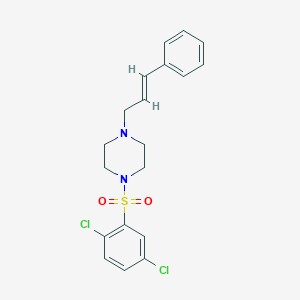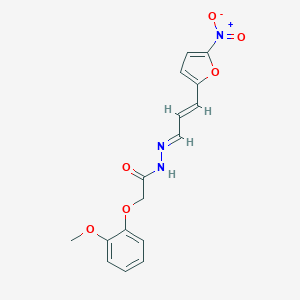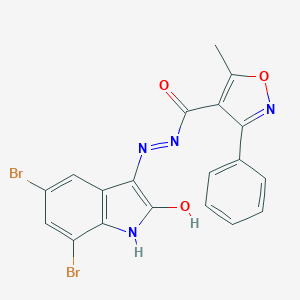
1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene is a complex organic compound with a molecular formula of C19H20Cl2N2O2S. This compound is characterized by the presence of dichlorobenzene, piperazine, and sulfonyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nucleophilic substitution: reactions where the dichlorobenzene is reacted with piperazine derivatives.
Sulfonylation: reactions to introduce the sulfonyl group.
Alkylation: reactions to attach the phenylprop-2-enyl group to the piperazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: for controlled synthesis.
Continuous flow reactors: for large-scale production.
Purification techniques: such as recrystallization and chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Sulfoxides and sulfones: from oxidation.
Sulfides: from reduction.
Substituted derivatives: from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to its sulfonyl and piperazine groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dichlorobenzene: Shares the dichlorobenzene core but lacks the piperazine and sulfonyl groups.
Piperazine derivatives: Similar in structure but vary in the substituents attached to the piperazine ring.
Sulfonyl compounds: Contain the sulfonyl group but differ in the rest of the molecular structure.
Uniqueness
1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene is unique due to its combination of dichlorobenzene, piperazine, and sulfonyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2S/c20-17-8-9-18(21)19(15-17)26(24,25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBPXKMCRHJFNB-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ETHYL (2Z)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B446946.png)
![2-[2-(4-fluorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B446949.png)
![2-({[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-6-methylphenol](/img/structure/B446951.png)
![N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]-1-[2-(trifluoromethyl)phenyl]methanimine](/img/structure/B446952.png)
![ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B446953.png)
![5-iodo-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B446955.png)
![ethyl 5-(3-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B446957.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(3-chlorophenoxy)propanohydrazide](/img/structure/B446961.png)
![2-ethoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B446963.png)
![1,7-DIMETHYL-5-NITRO-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B446964.png)

![2-ethoxy-4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B446971.png)

